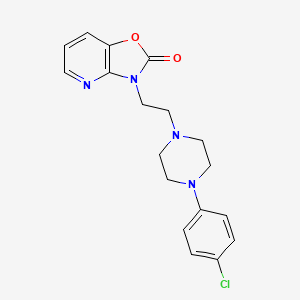

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least two different elements as members of its ring(s)

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-(4-(4-Chlorphenyl)-1-piperazinyl)ethyl)-Oxazolo[4,5-b]pyridin-2(3H)-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren wie Triethylamin, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten. Auch der Einsatz fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation ist üblich, um den gewünschten Reinheitsgrad zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2-(4-(4-Chlorphenyl)-1-piperazinyl)ethyl)-Oxazolo[4,5-b]pyridin-2(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes, häufig durch Reagenzien wie Halogene oder Alkylierungsmittel.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsmittel: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxazolo-Pyridin-Derivaten führen, während die Reduktion zu gesättigteren Analoga führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften führt.

Wissenschaftliche Forschungsanwendungen

3-(2-(4-(4-Chlorphenyl)-1-piperazinyl)ethyl)-Oxazolo[4,5-b]pyridin-2(3H)-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(2-(4-(4-Chlorphenyl)-1-piperazinyl)ethyl)-Oxazolo[4,5-b]pyridin-2(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen ihrer Aktivität und nachfolgenden physiologischen Reaktionen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolo[4,5-b]pyridine: Ähnlich in der Struktur, aber enthalten ein Schwefelatom im Ring.

Imidazo[4,5-b]pyridine: Enthalten einen Imidazolring, der mit dem Pyridinring verschmolzen ist.

Pyrano[2,3-d]thiazole: Enthalten einen Pyranring, der mit einem Thiazolring verschmolzen ist.

Einzigartigkeit

3-(2-(4-(4-Chlorphenyl)-1-piperazinyl)ethyl)-Oxazolo[4,5-b]pyridin-2(3H)-on ist aufgrund seiner spezifischen Ringstruktur und des Vorhandenseins des Piperazin-Restes einzigartig. Diese Kombination von Merkmalen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.

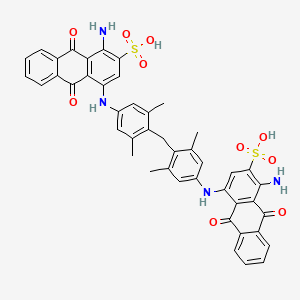

Eigenschaften

CAS-Nummer |

134337-05-6 |

|---|---|

Molekularformel |

C18H19ClN4O2 |

Molekulargewicht |

358.8 g/mol |

IUPAC-Name |

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C18H19ClN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-17-16(25-18(23)24)2-1-7-20-17/h1-7H,8-13H2 |

InChI-Schlüssel |

VOXUJOBWWGXKMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)